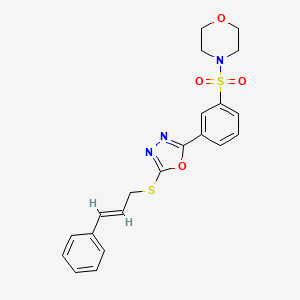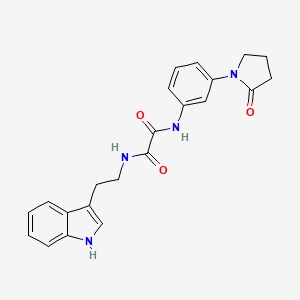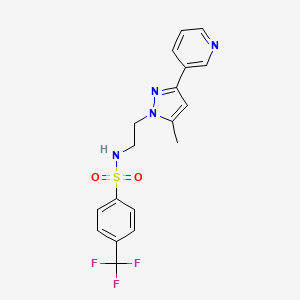![molecular formula C11H10ClN3O3S B2545698 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide CAS No. 1797801-81-0](/img/structure/B2545698.png)
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide, also known as CN-Clomiphene, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs.
Wirkmechanismus
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee acts as a partial agonist or antagonist of estrogen receptors, depending on the tissue and context. It binds to the estrogen receptor and induces a conformational change that alters the receptor's ability to interact with coactivators or corepressors, thereby modulating the transcriptional activity of target genes.
Biochemical and Physiological Effects:
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been shown to have a wide range of biochemical and physiological effects, including modulation of gene expression, cell proliferation, apoptosis, and differentiation. It has also been shown to affect lipid metabolism, bone density, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee offers several advantages for lab experiments, including its high potency and selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential to induce off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee and other SERMs. These include investigating the potential therapeutic applications of SERMs in various diseases, such as breast cancer, osteoporosis, and cardiovascular disease. Other areas of research include identifying new targets for SERMs, developing more potent and selective compounds, and exploring the mechanisms of action of SERMs in different tissues and contexts.
Synthesemethoden
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee is synthesized by reacting 4-chloro-2-nitrophenylthiol with N-(1-cyanoethyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the thiol group with the cyanoethyl group, followed by cyclization to form the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been extensively used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs. It has been shown to selectively bind to and modulate the activity of estrogen receptors, leading to a wide range of biological effects.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c1-7(5-13)14-11(16)6-19-10-3-2-8(12)4-9(10)15(17)18/h2-4,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFECLKANGERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)


![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)



![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)
